![molecular formula C19H20N2O2 B2528183 [4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone CAS No. 2418668-18-3](/img/structure/B2528183.png)
[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as AZD-7762, and it has been found to have a number of interesting properties that make it useful for a variety of different research purposes. In
Scientific Research Applications
AZD-7762 has been found to have a number of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential cancer treatment. AZD-7762 has been found to inhibit the activity of checkpoint kinase 1 (CHK1), which is a protein that plays a key role in the DNA damage response pathway. By inhibiting CHK1, AZD-7762 can prevent cancer cells from repairing DNA damage, which can lead to the death of cancer cells.
Mechanism of Action
The mechanism of action of AZD-7762 involves its inhibition of CHK1. CHK1 is a protein that is involved in the DNA damage response pathway, which is a critical pathway for maintaining the integrity of the genome. When DNA damage occurs, CHK1 is activated and it helps to prevent the replication of damaged DNA. By inhibiting CHK1, AZD-7762 can prevent cancer cells from repairing DNA damage, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
AZD-7762 has been found to have a number of biochemical and physiological effects. One of the most significant effects is its ability to inhibit the activity of CHK1. This inhibition can lead to the death of cancer cells, which makes AZD-7762 a promising cancer treatment. In addition, AZD-7762 has been found to have minimal toxicity in normal cells, which makes it a potentially safe treatment option.
Advantages and Limitations for Lab Experiments
One of the main advantages of AZD-7762 for lab experiments is its specificity for CHK1. This specificity makes it a useful tool for studying the DNA damage response pathway and for developing new cancer treatments. However, one limitation of AZD-7762 is its relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research on AZD-7762. One area of research involves the development of new cancer treatments based on the inhibition of CHK1. Another area of research involves the use of AZD-7762 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, researchers are exploring the potential use of AZD-7762 in other areas of research, such as the study of the DNA damage response pathway and the development of new drugs for other diseases.
Synthesis Methods
The synthesis method for AZD-7762 involves several steps, including the reaction of 4-bromopyridine with 4-(2-chloroethoxy)benzaldehyde to form 4-(2-chloroethoxy)-4'-bromobenzophenone. This intermediate is then reacted with cyclopropylmethylamine to form 4-(2-chloroethoxy)-4'-bromo-3-(cyclopropylmethyl)benzophenone. The final step involves the reaction of this intermediate with aziridine to form [4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone.
Properties
IUPAC Name |
[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(16-7-9-20-10-8-16)15-3-5-18(6-4-15)23-13-17-12-21(17)11-14-1-2-14/h3-10,14,17H,1-2,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWPUQZFOYBTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2528101.png)
![methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B2528104.png)
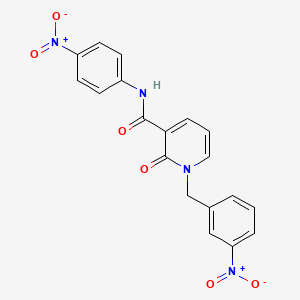
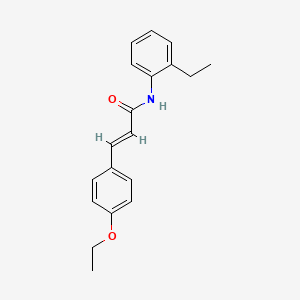

![6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B2528109.png)
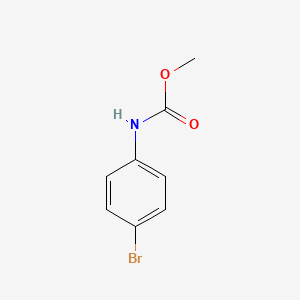
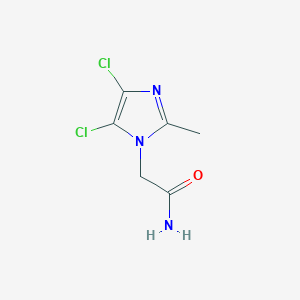

![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ylmethyl)prop-2-enamide](/img/structure/B2528116.png)
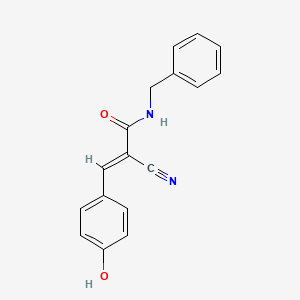
![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide](/img/structure/B2528119.png)


